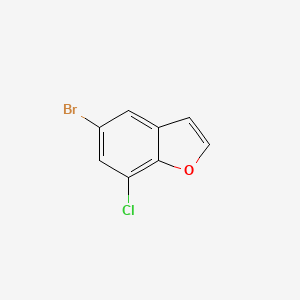
5-Bromo-7-chlorobenzofuran
Descripción general
Descripción
5-Bromo-7-chlorobenzofuran is a compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions. One method involves the use of potassium carbonate and N,N-dimethyl-formamide at 140°C in an inert atmosphere, followed by the addition of polyphosphonic acid in toluene . Another method involves the use of palladium bis [bis (diphenylphosphino)ferrocene] dichloride and potassium acetate in N,N-dimethyl-formamide at 80°C in an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C8H4BrClO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 231.48 .Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Shi et al. (2020) synthesized a heterocyclic compound using 5-bromo-2-chlorobenzoic acid as a starting material. This compound showed inhibitory effects on human lung adenocarcinoma cells in vitro and confirmed anticancer activity in vivo through xenograft experiments (Shi et al., 2020).
Synthesis of Pharmaceuticals
Research by Jie Yafei (2011) involved the use of 5-bromo-2-chlorobenzoic acid in the synthesis of the antidiabetic drug Dapagliflozin. This synthesis illustrates the utility of 5-bromo-2-chlorobenzofuran derivatives in pharmaceutical manufacturing (Jie Yafei, 2011).
Antimicrobial Activity
Kumar et al. (2022) focused on the conversion of 2-chlorosalicylaldehyde into derivatives of 5-chlorobenzofuran, which demonstrated antibacterial and antifungal properties. This research highlights the potential of 5-bromo-7-chlorobenzofuran derivatives in developing antimicrobial agents (Kumar et al., 2022).
Utility in Organic Synthesis
Siddiqui (2013) investigated the synthesis of nitrogenous heterocycles using 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, demonstrating the compound's utility in the field of organic chemistry and its potential for creating a variety of novel compounds (Siddiqui, 2013).
Safety and Hazards
Direcciones Futuras
Benzofuran compounds, including 5-Bromo-7-chlorobenzofuran, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential lead compounds for the development of new therapeutic agents . Future research will likely focus on exploring their full therapeutic potential and developing structure-activity relationships for these compounds as antimicrobial drugs .
Mecanismo De Acción
- The primary targets of 5-Bromo-7-chlorobenzofuran are not explicitly mentioned in the available literature. However, benzofuran derivatives have been explored for their biological activities, including antimicrobial effects. These compounds exhibit a wide range of pharmacological applications, making them promising candidates for drug discovery .
Target of Action
Scientists continue to investigate this compound to harness its full therapeutic benefits . 🌱🔬
Análisis Bioquímico
Biochemical Properties
5-Bromo-7-chlorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . This modulation can result in the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of programmed cell death in various cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their normal function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and reduction of inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via membrane transporters and subsequently distributed to target organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.
Propiedades
IUPAC Name |
5-bromo-7-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULZZFQDQMTNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




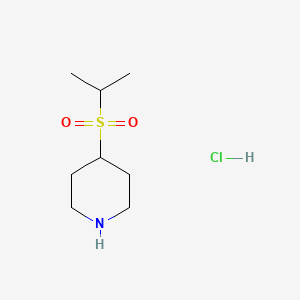
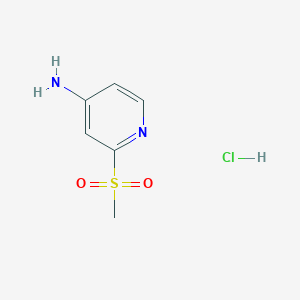
![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

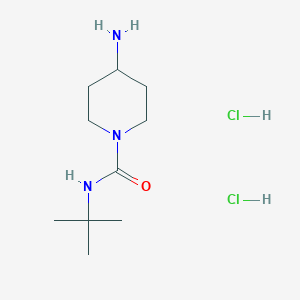


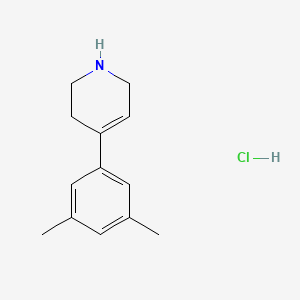
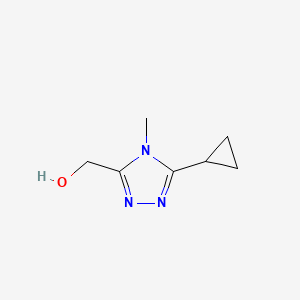
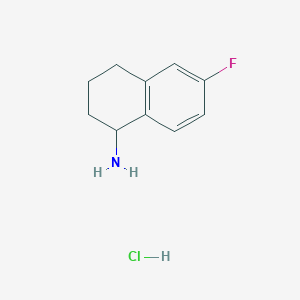
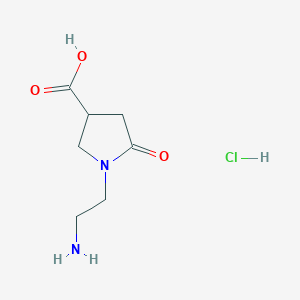
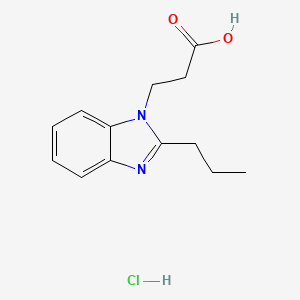
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)